2-(2-methoxynaphthalen-1-yl)acetic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12-7-6-9-4-2-3-5-10(9)11(12)8-13(14)15/h2-7H,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIVOVJFPDRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394626 | |
| Record name | 1-Naphthaleneacetic acid, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10441-48-2 | |
| Record name | 1-Naphthaleneacetic acid, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 2 Methoxynaphthalen 1 Yl Acetic Acid
Strategic Approaches to the Core Naphthalene (B1677914) Acetic Acid Scaffold
The construction of the 2-(2-methoxynaphthalen-1-yl)acetic acid molecule hinges on two critical operations: the precise functionalization of the naphthalene core to establish the correct substitution pattern and the subsequent introduction of the acetic acid side chain at the C1 position.
The naphthalene ring system presents a significant challenge in regioselectivity due to the presence of multiple reactive positions. In the synthesis of the target molecule, the starting material is typically 2-methoxynaphthalene (B124790). The methoxy (B1213986) group (-OCH₃) is an activating, ortho, para-directing group. This electronic influence preferentially directs electrophilic substitution to the C1 and C3 positions. The primary challenge is to achieve selective functionalization at the C1 position over the C3 position.
A key reaction for this purpose is the Friedel-Crafts acylation. The choice of solvent and catalyst has a profound impact on the regiochemical outcome of this reaction. For instance, the acylation of 2-methoxynaphthalene with acetyl chloride or acetic anhydride (B1165640) can yield either 1-acetyl-2-methoxynaphthalene (B1617039) or 2-acetyl-6-methoxynaphthalene, the latter being an important precursor to the NSAID Naproxen (B1676952). researchgate.net
Solvent Effects : It has been demonstrated that using carbon disulfide as a solvent favors the formation of the 1-acetyl isomer, which is the desired precursor for this compound. orgsyn.org Conversely, solvents like nitrobenzene (B124822) tend to direct the acylation to the 6-position. orgsyn.org
Catalyst Influence : Traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used. orgsyn.org However, modern approaches utilize solid acid catalysts such as zeolites (e.g., HBEA) and heteropolyacids (e.g., phosphotungstic acid) to improve selectivity and catalyst reusability. researchgate.netresearchgate.net These solid acids can offer shape selectivity, further enhancing the yield of the desired 1-substituted product. conicet.gov.ar
The table below summarizes the effect of different conditions on the acylation of 2-methoxynaphthalene.
| Catalyst | Acylating Agent | Solvent | Major Product | Reference |
| Aluminum Chloride | Acetyl Chloride | Carbon Disulfide | 1-acetyl-2-methoxynaphthalene | orgsyn.org |
| Aluminum Chloride | Acetyl Chloride | Nitrobenzene | 2-acetyl-6-methoxynaphthalene | orgsyn.org |
| HBEA Zeolite | Acetic Anhydride | Various | 1-acetyl-2-methoxynaphthalene / 2-acetyl-6-methoxynaphthalene | researchgate.net |
| Phosphotungstic Acid | Acetic Anhydride | Tetrachloroethane | 2-acetyl-6-methoxynaphthalene | researchgate.net |
Once the naphthalene core is appropriately functionalized, the next critical step is the introduction of the acetic acid group (-CH₂COOH) at the C1 position. Several classical and modern methods are available for this transformation.
Willgerodt-Kindler Reaction : This is a well-established method for converting aryl alkyl ketones to the corresponding ω-arylalkanoic acids or amides. The precursor, 1-acetyl-2-methoxynaphthalene, can be treated with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to yield this compound. This method is robust but often requires harsh reaction conditions.
Direct Carboxylation : More direct and modern approaches involve the carboxylation of a suitable precursor. Photo-chemical carboxylation using carbon dioxide (CO₂) has been explored for the synthesis of related NSAIDs like Naproxen. nih.gov This method can be advantageous as it utilizes CO₂ as a C1 source, but yields can be a limiting factor. nih.gov
From Naphthylmethyl Halides : An alternative route involves the preparation of 1-(chloromethyl)-2-methoxynaphthalene. This intermediate can be synthesized from 2-methoxynaphthalene via chloromethylation. The resulting halide is then reacted with sodium or potassium cyanide to form the corresponding nitrile (1-(cyanomethyl)-2-methoxynaphthalene). Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the desired acetic acid derivative.
Reaction with Chloroacetic Acid : A direct, though often challenging, method involves the reaction of naphthalene with chloroacetic acid in the presence of specific catalysts. For the synthesis of 1-naphthaleneacetic acid, a combination of potassium bromide and ferric oxide has been shown to be effective, suggesting a similar approach could be adapted for the methoxy-substituted analogue. stackexchange.com
Modern Catalytic Synthesis Routes
The development of catalytic systems has revolutionized organic synthesis, offering milder, more efficient, and selective pathways to complex molecules.
Transition metals, particularly palladium, rhodium, and nickel, are central to many modern synthetic methods for constructing arylacetic acids. nih.govnih.gov
Palladium-Catalyzed Carbonylation : Hydrocarboxylation, a type of carbonylation reaction, can be used to synthesize α-arylpropionic acids, a class of compounds closely related to the target molecule. researchgate.net A similar strategy could involve the palladium-catalyzed carbonylation of 1-vinyl-2-methoxynaphthalene in the presence of an alcohol, followed by hydrolysis.
Palladium-Catalyzed Cross-Coupling : A versatile approach involves the palladium-catalyzed cross-coupling of a naphthalene-based organometallic reagent or halide with a two-carbon building block. For example, the reaction of an arylboronic acid with an α-bromoacetic acid derivative under palladium catalysis provides a direct route to various arylacetic acid derivatives under mild conditions. rsc.org
Rhodium-Catalyzed Hydroformylation : Asymmetric hydroformylation of a vinylnaphthalene precursor using a rhodium catalyst with chiral ligands can produce a chiral aldehyde. This aldehyde can then be oxidized to the corresponding carboxylic acid, offering a pathway to enantiomerically pure products. nih.gov
Nickel-Catalyzed Couplings : Nickel catalysts are also effective for C-C bond formation. A Ni(0)-catalyzed reaction has been developed to couple aryl boronic acids with N-acyliminium ion precursors, demonstrating the utility of nickel in forming bonds to aromatic systems under mild conditions. ucla.edu
The following table highlights some transition-metal-catalyzed approaches relevant to the synthesis of arylacetic acids.
| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |
| Palladium | Hydrocarboxylation | Aryl Alcohols + CO | Arylpropionic Acid | researchgate.net |
| Palladium | Cross-Coupling | Arylboronic Acids + α-bromoacetates | Arylacetic Acid Ester | rsc.org |
| Rhodium | Hydroformylation | Vinyl Arenes | Chiral Aldehyde | nih.gov |
| Nickel | Cross-Coupling | Aryl Boronic Acids + N-acyliminium ions | Substituted Amines | ucla.edu |
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing high levels of stereoselectivity under mild, environmentally friendly conditions. rjeid.comnih.gov
Organocatalysis : While specific organocatalytic routes to this compound are not extensively documented, general organocatalytic methods for the α-arylation of carbonyl compounds could be adapted. Chiral amines or phosphoric acids can be used to catalyze the enantioselective addition of nucleophiles to naphthalene-derived electrophiles.
Biocatalysis : Enzymes offer unparalleled selectivity in chemical transformations. For the synthesis of related chiral 2-arylpropanoic acids, biocatalysis has been successfully employed. nih.gov Lipases and esterases are often used for the kinetic resolution of racemic esters of the target acid. This process selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid in high enantiomeric purity. researchgate.net Furthermore, engineered enzymes like imine reductases (IREDs) and reductive aminases (RedAms) are being developed for the asymmetric synthesis of chiral amines, which can serve as precursors to other functional groups. nih.gov The use of biocatalysts can shorten synthetic routes and operates under mild aqueous conditions. rjeid.com
Sustainable and Green Chemistry Syntheses
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves improving atom economy, using less hazardous chemicals, employing renewable feedstocks, and designing energy-efficient processes. slideshare.net
Use of Solid Acid Catalysts : As mentioned previously, replacing corrosive and difficult-to-recycle Lewis acids like AlCl₃ with solid, reusable catalysts such as zeolites or supported heteropolyacids is a key green strategy in the synthesis of the acetylnaphthalene intermediate. researchgate.netresearchgate.net These catalysts minimize waste and can be easily separated from the reaction mixture.
Catalytic Hydrogenation : In multi-step syntheses, the reduction of functional groups is often necessary. Catalytic hydrogenation, which uses hydrogen gas and a metal catalyst, is a green alternative to stoichiometric reducing agents that generate large amounts of waste.
Solvent Selection : The choice of solvent is critical. Green chemistry encourages the use of safer solvents like water, ethanol (B145695), or supercritical CO₂, or performing reactions under solvent-free conditions where possible. For instance, a one-pot synthesis of (S)-Naproxen has been described using a reusable heteropolyacid catalyst in water. researchgate.net
Renewable Feedstocks : While the naphthalene core is traditionally derived from fossil fuels, research into producing aromatic compounds from renewable biomass sources is an active area. For example, itaconic acid, produced by fermentation, can be used to create monomers for biorenewable polymers, showcasing a pathway from bio-based materials to complex chemical structures. rsc.org
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.
Solvent-Free and Aqueous Medium Reactions
The use of organic solvents in chemical synthesis poses significant environmental and health risks. dergipark.org.tr Consequently, there is a growing emphasis on developing solvent-free reactions or employing environmentally benign solvents like water. researchgate.netresearchgate.net While the direct synthesis of this compound in solvent-free or aqueous media is a subject of ongoing research, related green chemistry approaches have been explored for structurally similar compounds.
Solvent-free synthesis leverages direct interactions between reactants in solid, liquid, or gas phases. ijrpr.com Techniques such as mechanochemistry (grinding or milling) and microwave-assisted synthesis have proven effective in accelerating reactions and improving yields without the need for solvents. ijrpr.com For instance, the Knoevenagel condensation, a key carbon-carbon bond-forming reaction, has been successfully performed under solvent-free conditions using mechanochemical activation. ijrpr.com
Water, as a solvent, offers numerous advantages due to its non-toxic, non-flammable, and abundant nature. researchgate.net Although organic compounds often have limited solubility in water, various strategies can be employed to facilitate aqueous reactions, such as the use of phase-transfer catalysts or co-solvents. Research into the application of these green methodologies for the synthesis of this compound is a promising area for future development.
Atom-Economy Maximization in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgnih.gov An ideal reaction would have 100% atom economy, where all atoms from the reactants are incorporated into the final product, generating no waste. wikipedia.orgjocpr.com Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of byproducts. rsc.org
In the context of this compound synthesis, maximizing atom economy involves designing synthetic routes that favor addition and cycloaddition reactions over substitutions and eliminations, which inherently produce byproducts. nih.gov For its parent compound, naproxen, various synthetic routes have been developed with improving atom economy. The original Syntex synthesis patented in 1969 had a lower atom economy, which was subsequently improved in later versions. researchgate.net A proposed synthesis by Shaw and Schlitzer in 2015 aimed to further enhance the atom economy. researchgate.net
One strategy to improve atom economy is the use of catalytic methods. Catalysts, used in small amounts, can facilitate reactions without being consumed, thus not contributing to the mass of byproducts. For example, catalytic hydrogenation is considered a highly atom-economical reaction. wikipedia.org The development of catalytic routes for the synthesis of this compound is a key focus for achieving more sustainable production.
Table 1: Comparison of Atom Economy in Different Synthetic Routes for Naproxen
| Synthetic Route | Year | Reported Atom Economy (%) |
| Original Syntex Method | 1969 | Not explicitly stated, but generally lower |
| Improved Syntex Method | 1972/1976 | Improved over the original method |
| Proposed Shaw and Schlitzer Method | 2015 | Aims for higher atom economy |
Note: Specific atom economy percentages for all historical syntheses of this compound are not always available in the public domain, but the trend shows a clear drive towards improvement.
Stereoselective Synthesis of Enantiomers
Many biologically active molecules, including derivatives of this compound, are chiral and exist as enantiomers. Often, only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize a single, desired enantiomer is of paramount importance.
Stereoselective synthesis, particularly asymmetric synthesis, aims to produce a specific enantiomer in high yield and enantiomeric excess. Several strategies have been developed for the stereoselective synthesis of related arylpropionic acids.
One common approach is asymmetric hydrogenation , which introduces chirality by adding hydrogen across a double bond in the presence of a chiral catalyst. nih.gov For the synthesis of (S)-naproxen, chiral ruthenium complexes have been shown to be effective catalysts, achieving high chemical yields and enantiomeric purity. nih.gov
Another method is asymmetric hydroformylation , where a chiral catalyst, often based on rhodium, is used to introduce a formyl group and a hydrogen atom across a double bond. nih.gov This has been applied to the synthesis of (S)-naproxen from a vinyl substrate in a continuous-flow reactor system, demonstrating its potential for industrial-scale production. nih.gov
Table 2: Examples of Stereoselective Synthesis Methods for (S)-Arylpropionic Acids
| Method | Catalyst Type | Key Features |
| Asymmetric Hydrogenation | Chiral Ruthenium Complexes | High chemical yield and enantiomeric purity. nih.gov |
| Asymmetric Hydroformylation | Chiral Rhodium Complexes | Suitable for continuous-flow systems. nih.gov |
| Enantioselective α-Arylation | Chiral Copper Catalysts | Can be performed as a one-pot reaction. nih.gov |
These advanced methodologies underscore the significant progress made in the synthesis of this compound and related compounds, with a clear trajectory towards more sustainable and efficient chemical processes.
Chemical Reactivity, Derivatization, and Analog Design of 2 2 Methoxynaphthalen 1 Yl Acetic Acid
Comprehensive Analysis of Functional Group Reactivity
The chemical behavior of 2-(2-methoxynaphthalen-1-yl)acetic acid is dictated by the interplay of its three key structural components: the carboxylic acid group, the methoxy (B1213986) group, and the naphthalene (B1677914) ring system. Each of these functional groups exhibits distinct reactivity, which in turn influences the modification potential of the molecule and the design of its analogs.
The carboxylic acid moiety is a primary site for chemical modification due to the reactivity of its carbonyl carbon and acidic proton. jackwestin.com Nucleophilic acyl substitution is the most common transformation, allowing for the synthesis of a wide array of derivatives.
Key transformations include:
Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification, yields the corresponding ester. This reaction is typically performed under reflux conditions. medcraveonline.commdpi.com
Amide Formation: The synthesis of amides from the carboxylic acid requires activation, as direct reaction with an amine is generally unfavorable due to acid-base chemistry. jackwestin.com Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, prior to reaction with an amine. nih.govresearchgate.net
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Anhydride (B1165640) Formation: Reaction with an acid chloride in the presence of a base can produce an acid anhydride. jackwestin.com
These transformations are fundamental in creating prodrugs or modifying the physicochemical properties of the parent compound. google.com
The methoxy group (-OCH₃) at the C2 position of the naphthalene ring is generally stable but can undergo specific reactions, primarily cleavage of the methyl-oxygen bond.
Demethylation: The most significant reaction of the methoxy group is its cleavage to yield the corresponding phenol (B47542) (a naphthol in this case). This transformation, known as demethylation, can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). researchgate.net More recent methods have explored enzymatic and electrochemical approaches for demethylation under milder conditions. nih.gov The resulting hydroxyl group offers a new site for further functionalization.
Additionally, the methoxy group strongly influences the reactivity of the naphthalene ring itself, a topic detailed in the following section.
The naphthalene core of the molecule is more reactive towards electrophilic aromatic substitution than benzene (B151609). msu.edulibretexts.org The regiochemical outcome of such substitutions is governed by the directing effects of the existing substituents: the methoxy group at C2 and the acetic acid group at C1.
Activating and Directing Effects: The methoxy group is a powerful activating group, donating electron density to the ring via resonance, which enhances the rate of electrophilic attack. lumenlearning.comchromforum.org It is an ortho, para-director. In the naphthalene system, this directs incoming electrophiles primarily to the C1 and C3 positions. However, since the C1 position is already substituted, the C3 position becomes a likely site for substitution.
Combined Influence: The acetic acid group at C1 is a deactivating group, withdrawing electron density from the ring. The interplay between the activating methoxy group and the deactivating acetic acid group, along with steric considerations, determines the final substitution pattern. For electrophilic attack on the substituted ring, the C3 position is electronically favored by the methoxy group. For substitution on the second, unsubstituted ring, the C5 and C7 positions are generally the most reactive in naphthalene systems. researchgate.netvaia.com The powerful activating effect of the 2-methoxy group, however, often directs substitution to the 6-position, which is para to the methoxy group across the ring system, as seen in the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). stackexchange.comechemi.comresearchgate.net
| Reaction Type | Primary Substitution Position(s) | Influencing Factors |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Positions on the unsubstituted ring (e.g., C5, C7) | Strongly acidic conditions may protonate the methoxy group, reducing its activating effect. The deactivating acetic acid group disfavors substitution on the first ring. |
| Halogenation (e.g., Br₂/FeBr₃) | C6, C3 | The strong activating effect of the methoxy group directs to the C3 (ortho) and C6 (para-like) positions. google.comgoogle.com |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | C6 | The Lewis acid catalyst (AlCl₃) can complex with the methoxy oxygen, increasing its steric bulk and favoring substitution at the less hindered C6 position. stackexchange.comechemi.com |
Synthesis of Chemically Modified Derivatives
Building upon the inherent reactivity of the functional groups, various chemically modified derivatives of this compound can be synthesized for analog design and structure-activity relationship studies.
Ester and amide derivatives are among the most readily accessible analogs, synthesized by targeting the carboxylic acid group.
Ester Synthesis: Esters are typically prepared via the Fischer esterification method. For example, reacting this compound with an alcohol like methanol (B129727) or ethanol (B145695) under acidic catalysis (e.g., concentrated H₂SO₄) and heat yields the corresponding methyl or ethyl ester. medcraveonline.com
Amide Synthesis: Amide synthesis involves coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of the carboxylate anion that forms in the presence of a basic amine, a coupling agent is typically required. jackwestin.com A common laboratory-scale method uses N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net
| Derivative Type | Example Structure Name | General Synthetic Method | Reactants |
|---|---|---|---|
| Ester | Methyl 2-(2-methoxynaphthalen-1-yl)acetate | Fischer Esterification | Parent Acid, Methanol, H₂SO₄ (cat.) |
| Amide | 2-(2-methoxynaphthalen-1-yl)-N-benzylacetamide | DCC/EDC Coupling | Parent Acid, Benzylamine, DCC or EDC |
| Amide | Ethyl [2-(2-methoxynaphthalen-1-yl)acetyl]aminoacetate | Carbodiimide Coupling | Parent Acid, Glycine ethyl ester hydrochloride, Triethylamine, EDC |
Introducing halogen atoms onto the naphthalene ring can significantly alter the electronic and lipophilic properties of the molecule. The synthesis of these analogues relies on electrophilic aromatic substitution reactions.
Bromination: The bromination of 2-methoxynaphthalene derivatives often occurs readily. For instance, reacting 2-methoxynaphthalene with bromine can lead to the formation of 1-bromo-2-methoxynaphthalene (B48351) or, under different conditions, 1,6-dibromo-2-methoxynaphthalene. google.comevitachem.com For the target molecule, direct bromination would likely be directed by the powerful methoxy group to positions such as C3 or C6, depending on reaction conditions.
Chlorination: Similar to bromination, chlorination involves the reaction with a chlorinating agent, often in the presence of a Lewis acid catalyst. The chlorination of naphthalene derivatives can produce a mixture of substitution and addition products. rsc.org For this compound, substitution is expected to be directed to the positions activated by the methoxy group. The choice of solvent, such as acetic acid, can also influence the reaction's outcome. google.comresearchgate.net
| Target Analogue | Synthetic Approach | Typical Reagents | Key Considerations |
|---|---|---|---|
| Bromo-substituted derivative | Electrophilic Bromination | Br₂, FeBr₃ or NBS | Regioselectivity is controlled by the directing effects of the -OCH₃ and -CH₂COOH groups. Over-bromination is a potential side reaction. google.com |
| Chloro-substituted derivative | Electrophilic Chlorination | Cl₂, AlCl₃ or SO₂Cl₂ | Reaction conditions must be controlled to favor substitution over addition products. rsc.org |
Hydroxylated and Oxidized Forms
The structure of this compound, a positional isomer of the well-known non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), is susceptible to metabolic oxidation reactions that generate hydroxylated and other oxidized derivatives. The primary sites for these transformations are the methoxy group and the naphthalene ring system. These metabolic processes are largely driven by cytochrome P450 (CYP) enzymes in the liver.
One of the principal oxidative transformations is the O-demethylation of the methoxy group. This reaction cleaves the methyl group, converting the methoxy substituent into a hydroxyl group. This process yields the corresponding phenolic metabolite, 2-(2-hydroxynaphthalen-1-yl)acetic acid. This O-desmethyl metabolite is a common transformation for methoxy-containing aromatic compounds.
In addition to demethylation, the naphthalene ring itself is a target for hydroxylation. CYP enzymes can introduce hydroxyl groups at various positions on the aromatic rings. For the closely related compound naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid), hydroxylation has been observed at the 7-position of the naphthalene core. By analogy, hydroxylation of this compound could occur at several positions on the naphthalene scaffold, leading to a variety of regioisomeric hydroxylated metabolites. The combination of these reactions can also occur, resulting in metabolites that are both demethylated and hydroxylated on the ring system, such as a 7-hydroxy-2-hydroxynaphthalen-1-yl acetic acid derivative.
Further oxidation can also occur at the acetic acid side chain, although this is generally a less common pathway for this class of compounds compared to modifications of the aromatic core and its substituents.
| Parent Compound | Type of Reaction | Potential Product |
|---|---|---|
| This compound | O-Demethylation | 2-(2-hydroxynaphthalen-1-yl)acetic acid |
| This compound | Aromatic Hydroxylation | Hydroxylated-2-(2-methoxynaphthalen-1-yl)acetic acid isomers |
| This compound | Demethylation & Hydroxylation | Hydroxylated-2-(2-hydroxynaphthalen-1-yl)acetic acid isomers |
Rational Design of Structural Analogues
The rational design of structural analogues of this compound is a key strategy in medicinal chemistry to optimize pharmacokinetic properties, enhance potency, reduce toxicity, and generate new intellectual property. This process often involves isosteric and bioisosteric replacements or more significant structural modifications through scaffold hopping.
Isosteric Replacements and Bioisosterism
Isosteric replacement involves substituting an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. Bioisosterism is a broader concept where substituents or groups with similar physicochemical properties are interchanged to produce a compound that maintains or improves biological activity. drughunter.com This strategy can be applied to the key functional groups of this compound: the carboxylic acid, the methoxy group, and the naphthalene ring.
Carboxylic Acid Bioisosteres: The carboxylic acid moiety is often associated with poor gastrointestinal tolerability in NSAIDs and can undergo metabolic reactions like acyl glucuronidation, which can lead to reactive metabolites. hyphadiscovery.com Replacing this group with bioisosteres can mitigate these issues. Common acidic bioisosteres that can mimic the carboxylate's ability to form key interactions with biological targets include tetrazoles, acyl sulfonamides, and hydroxamic acids. cambridgemedchemconsulting.comresearchgate.netnih.gov These groups are acidic but have different metabolic profiles and physicochemical properties that can improve oral bioavailability and reduce toxicity. drughunter.com For instance, the tetrazole ring is a well-established carboxylic acid bioisostere that is more lipophilic and resistant to glucuronidation. u-tokyo.ac.jp
Methoxy Group Bioisosteres: The methoxy group is susceptible to oxidative O-demethylation, which can be a major metabolic pathway. chemrxiv.org To improve metabolic stability, the methoxy group can be replaced with bioisosteres that are more resistant to enzymatic cleavage. Common replacements include a fluorine atom or fluorinated alkyl groups such as difluoromethyl (-CHF2) or trifluoromethyl (-CF3). chemrxiv.orgresearchgate.net The replacement of a hydrogen atom with fluorine is a common strategy due to their similar sizes. cambridgemedchemconsulting.com The strong carbon-fluorine bond is less prone to metabolic attack. Alternatively, a methylthio (-SCH3) group can also serve as a bioisostere for the methoxy group. researchgate.net
Naphthalene Ring Bioisosteres: The naphthalene ring provides a rigid scaffold for the pharmacophore but can also be a site of metabolism. Bioisosteric replacement of the entire naphthalene system can lead to analogues with improved properties. Aromatic azaborinines, specifically benzazaborinines, have been explored as novel bioisosteric replacements for naphthalene, showing comparable in vitro profiles and excellent bioavailability in analogues of other drugs like propranolol. acs.orgresearchgate.net
| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid | Improve metabolic stability, reduce GI toxicity, alter acidity and lipophilicity. hyphadiscovery.comcambridgemedchemconsulting.com |
| Methoxy Group (-OCH3) | -F, -CHF2, -CF3, -SCH3 | Block oxidative metabolism, enhance metabolic stability. chemrxiv.orgresearchgate.net |
| Naphthalene Ring | Benzazaborinine, Quinoline, Isoquinoline (B145761) | Alter metabolic profile, improve physicochemical properties. acs.orgnih.gov |
Scaffold Hopping Strategies
Scaffold hopping is a more drastic approach in rational drug design that involves replacing the central core structure (the scaffold) of a molecule with a chemically different one, while preserving the essential three-dimensional arrangement of the key functional groups responsible for biological activity. nih.gov This strategy aims to discover novel chemical series with significantly different physicochemical properties, potentially leading to improved pharmacokinetics, novel intellectual property, or the circumvention of specific toxicities associated with the original scaffold. nih.govnih.gov
For a molecule based on a naphthalene core like this compound, scaffold hopping could involve replacing the bicyclic naphthalene system with other aromatic or heteroaromatic ring systems. A key consideration is to maintain the relative orientation of the acetic acid side chain and the other substituent (originally the methoxy group).
One documented strategy is the replacement of a naphthalene core with an isoquinoline ring. nih.gov This modification, which introduces a nitrogen atom into the bicyclic system, can significantly alter the electronic properties of the ring, making it less susceptible to oxidative metabolism and potentially reducing the formation of mutagenic metabolites. nih.gov Similarly, replacing the naphthalene scaffold with other electron-deficient heterocycles, such as quinoline, pyrazolopyrimidine, or pyridine-based fused systems, can enhance metabolic stability. nih.gov The introduction of heteroatoms provides new opportunities for interactions with the biological target and can modulate properties like solubility and plasma protein binding.
Physicochemical Characterization Techniques for 2 2 Methoxynaphthalen 1 Yl Acetic Acid
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable tools for probing the molecular structure of 2-(2-methoxynaphthalen-1-yl)acetic acid, each providing unique insights into its composition and bonding.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the acetic acid moiety, and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The multiplicity of these signals (singlet, doublet, triplet, etc.) would provide information about the coupling between adjacent protons, helping to establish their relative positions on the naphthalene ring. The methylene protons (-CH₂-) of the acetic acid group would likely appear as a singlet in the range of 3.5-4.5 ppm. The methoxy group (-OCH₃) protons would also be expected to be a sharp singlet, typically around 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, one would expect to observe signals for the ten carbons of the naphthalene ring, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the methoxy carbon. The carbonyl carbon is characteristically found far downfield, typically in the range of 170-185 ppm. The aromatic carbons would resonate in the region of 110-160 ppm. The methylene carbon and the methoxy carbon would appear in the more upfield region of the spectrum.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assembling the complete molecular structure. A COSY spectrum would reveal correlations between coupled protons, confirming the connectivity of the protons on the naphthalene ring. An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing unambiguous C-H bond information.
Table 1: Predicted NMR Data for this compound
| Technique | Assignment | Predicted Chemical Shift (ppm) |
| ¹H NMR | Aromatic Protons | 7.0 - 8.0 |
| Methylene (-CH₂-) | 3.5 - 4.5 | |
| Methoxy (-OCH₃) | 3.8 - 4.0 | |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | |
| ¹³C NMR | Carbonyl (C=O) | 170 - 185 |
| Aromatic Carbons | 110 - 160 | |
| Methylene (-CH₂-) | ~40 | |
| Methoxy (-OCH₃) | ~55 |
Note: The data in this table is predicted based on typical chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically between 1700 and 1725 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene and methoxy groups would appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid would be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C=C stretching of the naphthalene ring would be prominent. The symmetric stretching of the carboxylic acid C=O group may also be observed.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Strong |
| C-H Stretch (Aliphatic) | 2850-3000 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong) | Moderate |
| C=C Stretch (Aromatic) | 1450-1600 | Strong |
| C-O Stretch | 1000-1300 | Moderate |
Note: The data in this table is based on typical vibrational frequencies for the respective functional groups.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system in this compound is a strong chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands in the ultraviolet region, likely with multiple maxima corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the methoxy and acetic acid substituents.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) |
| Methanol (B129727) | ~230, ~280, ~320 |
| Ethanol (B145695) | ~230, ~280, ~320 |
Note: The data in this table is an estimation based on the UV-Vis spectra of similar naphthalene derivatives.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₂O₃), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 217.0859 | Data not available |
| [M+Na]⁺ | 239.0678 | Data not available |
| [M-H]⁻ | 215.0714 | Data not available |
Note: The calculated m/z values are based on the molecular formula C₁₃H₁₂O₃. Experimental data is required for confirmation.
X-ray Crystallographic Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.
Single Crystal X-ray Diffraction for Absolute Structure Determination
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis can be performed to determine its absolute structure. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the conformation of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the crystal packing.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No experimental data is currently available in the public domain.
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials, including active pharmaceutical ingredients (APIs) like this compound. rigaku.comresearchgate.net It is particularly instrumental in the investigation of polymorphism, which is the ability of a compound to exist in two or more different crystal structures. americanpharmaceuticalreview.com These different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties such as solubility, melting point, and stability, which can significantly impact the bioavailability and therapeutic efficacy of a drug. americanpharmaceuticalreview.com
The fundamental principle of PXRD involves directing a beam of X-rays onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice of the substance at specific angles, creating a unique diffraction pattern. This pattern, often presented as a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a "fingerprint" for a specific crystalline solid form. researchgate.netamericanpharmaceuticalreview.com
In the context of this compound, polymorphism studies would involve a systematic screening to identify potential different crystalline forms. This is often achieved by crystallizing the compound under a variety of conditions, such as different solvents, temperatures, and pressures. Each resulting solid form would then be analyzed by PXRD. If the compound exhibits polymorphism, each polymorph will produce a distinct PXRD pattern with characteristic peaks at different 2θ angles and with varying relative intensities. rigaku.com
While specific, publicly available research detailing the polymorphic forms of this compound is limited, the application of PXRD would be the definitive method for their identification and characterization. For instance, if two polymorphs, designated as Form I and Form II, were to be discovered, their PXRD patterns would show noticeable differences.
The analysis of these patterns allows for the unambiguous identification of a specific polymorph and can be used to detect the presence of other forms as impurities. americanpharmaceuticalreview.com For example, a batch of this compound intended to be pure Form I could be analyzed by PXRD to ensure the absence of characteristic peaks belonging to Form II. This is crucial for quality control during the manufacturing process to ensure batch-to-batch consistency.
Furthermore, variable-temperature PXRD (VT-PXRD) studies can be employed to investigate the thermodynamic relationships between different polymorphs. researchgate.net By analyzing the changes in the diffraction pattern as a function of temperature, scientists can determine the transition temperatures at which one polymorph may convert into another. This information is vital for determining the most stable form of the compound under specific storage and processing conditions.
The following table provides a hypothetical illustration of PXRD data that could be generated for two different polymorphic forms of a compound like this compound. It is important to note that this data is for illustrative purposes only and does not represent experimentally determined values for this specific compound.
| Form I | Form II | ||
|---|---|---|---|
| 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) |
| 8.5 | 100 | 9.2 | 85 |
| 12.3 | 45 | 11.5 | 100 |
| 15.8 | 60 | 16.4 | 30 |
| 19.1 | 75 | 20.3 | 55 |
| 21.7 | 90 | 22.9 | 70 |
| 25.4 | 50 | 26.1 | 40 |
Computational and Theoretical Investigations of 2 2 Methoxynaphthalen 1 Yl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods, grounded in the principles of quantum mechanics, offer a detailed view of electron distribution and molecular geometry.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the molecular geometry and various electronic properties of molecules like 2-(2-methoxynaphthalen-1-yl)acetic acid. DFT calculations can determine the most stable conformation of the molecule by optimizing its geometry to a minimum energy state. researchgate.net
Key parameters that can be derived from DFT studies include bond lengths, bond angles, and dihedral angles. For this compound, DFT would likely show the planarity of the naphthalene (B1677914) ring system, with the methoxy (B1213986) and acetic acid groups having specific orientations relative to the ring. researchgate.net The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential, can also be mapped. These properties are crucial for understanding the reactivity of the molecule. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Table 1: Predicted Molecular Properties of this compound from DFT Calculations
| Property | Predicted Value |
| Geometric Parameters | |
| C=O bond length (Å) | ~1.21 |
| O-H bond length (Å) | ~0.97 |
| Naphthalene C-C bond lengths (Å) | ~1.37 - 1.43 |
| Electronic Properties | |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | ~2.5 |
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are instrumental in predicting various spectroscopic properties. For this compound, ab initio calculations can be employed to predict its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.
Predicted vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The calculation of electronic transitions can help in understanding the UV-Visible absorption spectrum, providing insights into the electronic excitations within the molecule. Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated to assist in the structural elucidation and confirmation of the molecule's synthesis. While direct studies on this specific molecule are not abundant, research on similar structures like cis-2-methoxynaphthalene has demonstrated the utility of these methods.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility and interactions.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can be used to explore the conformational landscape of this compound. mdpi.com By simulating the molecule's movement over a period of time, researchers can identify the most stable and frequently occurring conformations in different environments, such as in a vacuum or in a solvent. mdpi.com This is particularly important for understanding how the molecule might behave in a biological system. The flexibility of the acetic acid side chain relative to the rigid naphthalene core is a key aspect that can be investigated using MD simulations. nih.gov
In Silico Prediction of Molecular Interactions
In silico methods, particularly molecular docking, are pivotal in predicting how a molecule like this compound might interact with biological targets such as proteins or nucleic acids. researchgate.netbohrium.com These computational techniques place the molecule (the ligand) into the binding site of a target protein and estimate the binding affinity.
These simulations can identify potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. acs.org For this compound, the carboxylic acid group is a likely site for hydrogen bonding, while the naphthalene ring can engage in hydrophobic and π-stacking interactions. acs.org Such studies are foundational in drug discovery for identifying potential drug candidates. ijpsjournal.comresearchgate.net
Table 2: Potential Molecular Interactions of this compound with a Hypothetical Protein Target
| Functional Group | Potential Interacting Residue(s) | Type of Interaction |
| Carboxylic Acid | Arginine, Lysine, Histidine | Hydrogen Bond, Salt Bridge |
| Methoxy Group | Serine, Threonine | Hydrogen Bond |
| Naphthalene Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |
| Acetic Acid CH₂ | Leucine, Valine, Isoleucine | Hydrophobic |
Structure-Activity Relationship (SAR) and Ligand Design Studies
Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. Computational methods play a significant role in modern SAR studies and in the rational design of new ligands. By systematically modifying the structure of this compound in silico and predicting the effect of these changes on its binding affinity or other properties, researchers can design new molecules with improved characteristics. nih.gov
For example, modifications could include altering the position of the methoxy group, replacing it with other functional groups, or changing the length and composition of the acetic acid side chain. acs.org These computational predictions can then guide synthetic efforts, prioritizing the synthesis of compounds that are most likely to have the desired activity. nih.govijpsjournal.com
Table 3: Hypothetical SAR for this compound Derivatives
| Modification | Rationale | Predicted Effect on Activity |
| Replace -OCH₃ with -OH | Introduce a hydrogen bond donor | Potentially increased binding affinity |
| Replace -OCH₃ with -Cl, -F | Alter electronic properties and size | May increase or decrease activity depending on the target |
| Extend acetic acid chain | Probe deeper into a binding pocket | Could increase affinity if the pocket accommodates the extension |
| Isosteric replacement of -COOH | Improve bioavailability or alter binding | May maintain or enhance activity with better pharmacokinetic properties |
No Publicly Available Computational Studies Found for this compound
Despite a comprehensive search for scientific literature, no specific computational or theoretical investigations focusing on the chemical compound this compound were identified. The requested analysis, which was to include detailed research findings on Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore development, could not be completed due to the absence of published studies on this particular molecule.
The available scientific literature does contain computational studies on related naphthalene derivatives. For instance, QSAR analyses have been performed on substituted naphthalen-1-yl-acetic acid hydrazides, which share a similar structural backbone. These studies explore the relationship between the physicochemical properties of the molecules and their biological activities. However, the findings from these studies are specific to the series of compounds analyzed and cannot be directly extrapolated to this compound.
Similarly, while pharmacophore modeling is a common technique in drug discovery for identifying the essential structural features required for biological activity, no such models have been published specifically for this compound or a closely related series of compounds that would include it.
It is important to note the specificity of the compound . The position of the methoxy group and the acetic acid side chain on the naphthalene ring is crucial to its chemical properties and biological activity. Computational models developed for other isomers, such as those based on a 2-methoxynaphthalen-2-yl or a 7-methoxynaphthalen-1-yl scaffold, would not be applicable.
Due to the lack of specific data, the creation of data tables and a detailed discussion of QSAR and pharmacophore models for this compound is not possible at this time. Further research and publication in the scientific community would be required to provide the information necessary to fulfill the requested article structure.
Molecular Interaction Profiling of 2 2 Methoxynaphthalen 1 Yl Acetic Acid in Biochemical Systems
Enzyme Target Identification and Characterization
In Vitro Enzyme Inhibition Assays
No publicly available studies were identified that report the results of in vitro enzyme inhibition assays for 2-(2-methoxynaphthalen-1-yl)acetic acid. Consequently, there is no data on specific enzyme targets or IC50 values for this compound.
Mechanistic Studies of Enzyme-Ligand Interactions
Consistent with the absence of enzyme inhibition data, no mechanistic studies detailing the mode of interaction (e.g., competitive, non-competitive, or uncompetitive inhibition) between this compound and any specific enzyme have been published in the available scientific literature.
Receptor Binding Profiling
Radioligand Binding Assays and Affinity Determination
No data from radioligand binding assays for this compound could be located. As a result, its binding affinity (such as Kᵢ or Kₐ values) for any specific biological receptors remains uncharacterized.
Ligand-Receptor Complex Structural Elucidation
There are no published studies on the structural elucidation of a complex between this compound and a biological receptor. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy have not been used to determine its binding mode at a molecular level.
Advanced Biophysical Techniques for Interaction Analysis
No research articles were found that employed advanced biophysical techniques to analyze the interaction of this compound with biological macromolecules. There is a lack of data from methods such as surface plasmon resonance (SPR), which would provide real-time kinetics of binding, or isothermal titration calorimetry (ITC), which would offer thermodynamic parameters of such interactions.
Surface Plasmon Resonance (SPR) Spectroscopy
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It measures changes in the refractive index on the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The binding of the other molecule (the analyte), which is flowed over the surface, causes a change in the local refractive index, which is detected as a shift in the SPR angle.
In a hypothetical experiment involving this compound, a target protein would be immobilized on the sensor chip. Solutions containing varying concentrations of this compound would then be passed over the chip. The binding events would be recorded in real-time as a sensorgram. From this data, key kinetic parameters of the interaction, such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), could be determined. These values provide quantitative insights into the affinity and stability of the binding between the compound and the target protein.
Interactive Data Table: Hypothetical SPR Data The following table is a representation of data that could be generated from an SPR experiment and is for illustrative purposes only, as no actual data for this compound was found.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions in solution. In an ITC experiment, a solution of the ligand (in this case, this compound) is titrated into a solution of the macromolecule (e.g., a protein) in a sample cell.
Each injection of the ligand results in a small heat change, which is measured by the instrument. As the macromolecule becomes saturated with the ligand, the heat changes diminish. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm allows for the determination of the binding affinity (Kₐ), the binding stoichiometry (n), the enthalpy change (ΔH), and the entropy change (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.
Interactive Data Table: Hypothetical ITC Data The following table is a representation of data that could be generated from an ITC experiment and is for illustrative purposes only, as no actual data for this compound was found.
Nuclear Magnetic Resonance (NMR) for Protein-Ligand Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level. It can provide information on binding affinity, the location of the binding site on the protein, and the conformation of the ligand when bound. Several NMR experiments can be used for this purpose, including chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and Water-LOGSY.
In a typical CSP experiment, 2D NMR spectra of a ¹⁵N-labeled protein are recorded in the absence and presence of this compound. Upon binding of the ligand, the chemical environment of the amino acid residues in the binding pocket changes, leading to shifts in their corresponding peaks in the NMR spectrum. By mapping these chemical shift perturbations onto the protein's structure, the binding site can be identified. The magnitude of the shifts can also be used to determine the dissociation constant (Kₑ) of the interaction.
Interactive Data Table: Hypothetical NMR Chemical Shift Perturbation Data The following table is a representation of data that could be generated from an NMR experiment and is for illustrative purposes only, as no actual data for this compound was found.
Applications of 2 2 Methoxynaphthalen 1 Yl Acetic Acid in Synthetic Chemistry and Material Science
Role as a Precursor in Organic Synthesis
As a derivative of naphthalene (B1677914) with both methoxy (B1213986) and acetic acid functional groups, 2-(2-methoxynaphthalen-1-yl)acetic acid possesses reactive sites that make it a potentially valuable precursor in multi-step organic syntheses.
Synthesis of Advanced Intermediates
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations. It can be readily converted into other functional groups, making the parent compound a useful starting point for more complex molecules.
Esterification: The compound can undergo Fischer esterification by reacting with various alcohols in the presence of an acid catalyst. This reaction is fundamental for creating a library of ester derivatives. For instance, the synthesis of methyl, ethyl, and isopropyl esters of the related compound Naproxen (B1676952) has been reported, achieving yields of 81-86%. banglajol.infobanglajol.inforesearchgate.net
Amide Formation: Reaction with amines, facilitated by coupling agents, would yield corresponding amides. This is a common strategy for building larger molecules, including those with potential biological activity.
Reduction: The carboxylic acid can be reduced to a primary alcohol, 2-(2-methoxynaphthalen-1-yl)ethanol, which serves as a different type of intermediate for further functionalization, such as conversion to halides or ethers.
These transformations are fundamental in creating advanced intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.
Construction of Diverse Heterocyclic and Carbocyclic Systems
The structure of this compound is well-suited for intramolecular cyclization reactions to form new ring systems.
Carbocyclic Systems: Friedel-Crafts acylation is a powerful method for forming new carbon-carbon bonds and rings. Intramolecular acylation of the acetic acid side chain onto the naphthalene core could potentially lead to the formation of a new six-membered ring, yielding a derivative of phenalenone. The success and regiochemistry of such a reaction would depend heavily on the reaction conditions and the directing effects of the existing methoxy group.
Heterocyclic Systems: The acetic acid moiety can participate in condensation reactions with dinucleophiles to construct heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyridazinone ring system. Similarly, condensation with hydroxylamine (B1172632) could yield N-hydroxy succinimide (B58015) analogs. While specific examples for this isomer are not detailed in the literature, the synthetic routes are well-established for related naphthalene derivatives. nih.gov
Potential as a Functional Component in Materials
The naphthalene unit imparts specific properties such as rigidity, hydrophobicity, and fluorescence, which are desirable in various advanced materials.
Incorporation into Polymeric Materials
The carboxylic acid group allows this compound to be incorporated into polymer chains as a monomer or a pendant group.
Polyesters and Polyamides: The compound could serve as a di-acid monomer (after conversion to a dicarboxylic acid derivative) or as a chain terminator/modifier in condensation polymerization. Its incorporation could enhance the thermal stability and mechanical properties of the resulting polyesters or polyamides due to the rigid naphthalene core.
Functional Polymers: It can be attached as a side chain to a pre-formed polymer backbone. Such functionalization can be used to modify the properties of the bulk material, for instance, by introducing fluorescent properties for optical applications or altering the polymer's solubility and refractive index.
Design of Sensing Platforms
Naphthalene derivatives are known for their fluorescent properties, making them attractive candidates for the development of chemical sensors.
Fluorescence-Based Sensing: The intrinsic fluorescence of the 2-methoxynaphthalene (B124790) group could be harnessed for sensing applications. The fluorescence emission might be quenched or enhanced upon binding to a specific analyte (e.g., metal ions, small organic molecules). The acetic acid side chain provides a convenient point for attaching a receptor unit designed to selectively bind the target analyte.
Chemiresistors: The compound could be incorporated into a polymer matrix deposited on an electrode. The interaction of an analyte with the naphthalene moiety could alter the polymer's conductivity, leading to a measurable change in electrical resistance. This principle is used in various chemiresistive sensors for detecting vapors and gases.
The table below summarizes the potential transformations and applications discussed.
| Application Area | Specific Role | Key Reaction / Principle | Potential Product / System |
| Organic Synthesis | Synthesis of Advanced Intermediates | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |
| Construction of Ring Systems | Intramolecular Friedel-Crafts Acylation | Fused Carbocyclic Ketones | |
| Condensation with Dinucleophiles | Naphthalene-fused Heterocycles | ||
| Material Science | Incorporation into Polymers | Condensation Polymerization | Polyesters, Polyamides |
| Grafting onto Polymer Chains | Functional Polymers | ||
| Design of Sensing Platforms | Fluorescence Spectroscopy | Fluorescent Chemosensors | |
| Chemiresistive Sensing | Polymer-based Sensor Arrays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
